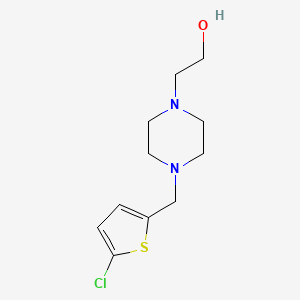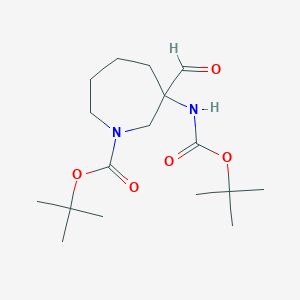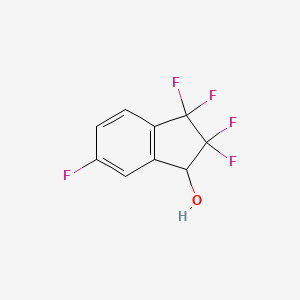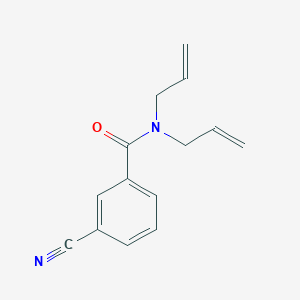
n,n-Diallyl-3-cyanobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diallyl-3-cyanobenzamide is an organic compound with the molecular formula C14H14N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a cyano group attached to the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-3-cyanobenzamide typically involves the reaction of 3-cyanobenzoyl chloride with diallylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of solid-supported catalysts can enhance the reaction efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
N,N-Diallyl-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide structure can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of allyl groups.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the cyano group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives of the allyl groups.
Reduction: Primary amines derived from the reduction of the cyano group.
Substitution: Halogenated or nitrated benzamide derivatives.
科学研究应用
N,N-Diallyl-3-cyanobenzamide has several scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create novel polymeric materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of N,N-Diallyl-3-cyanobenzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with biological macromolecules. The cyano group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
N,N-Diallyl-3-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
N,N-Diallyl-4-cyanobenzamide: Similar structure but with the cyano group at the para position.
N,N-Diallyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
N,N-Diallyl-3-cyanobenzamide is unique due to the presence of both allyl and cyano groups, which confer distinct chemical reactivity and potential applications. The cyano group provides a site for further functionalization, while the allyl groups enhance the compound’s reactivity in polymerization and other chemical reactions.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
3-cyano-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-3-8-16(9-4-2)14(17)13-7-5-6-12(10-13)11-15/h3-7,10H,1-2,8-9H2 |
InChI 键 |
BHRBIDJLCIYSTH-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


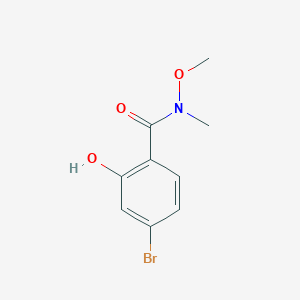
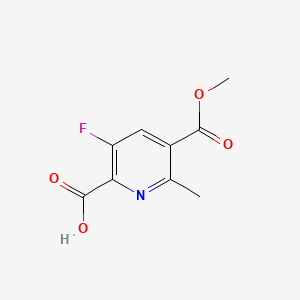

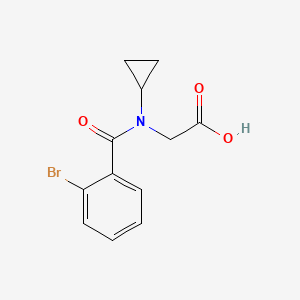
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)

![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)


